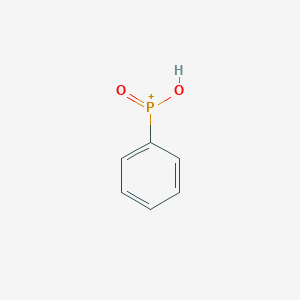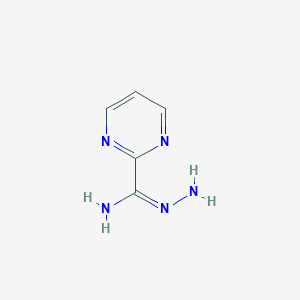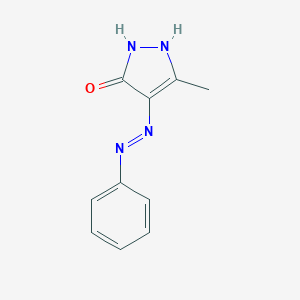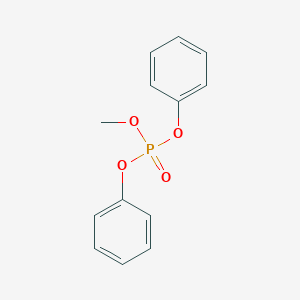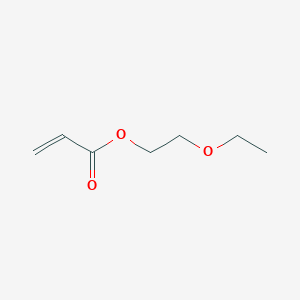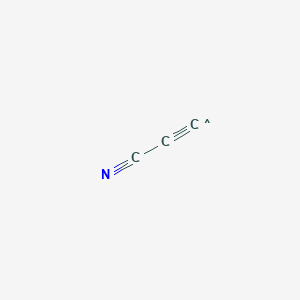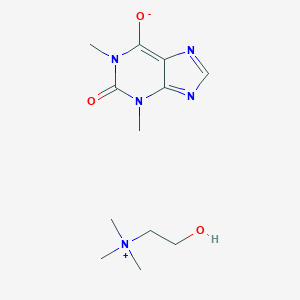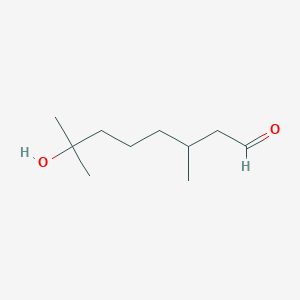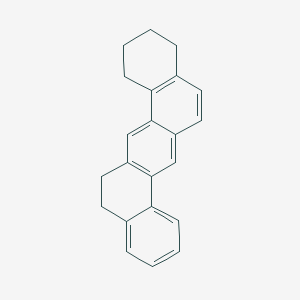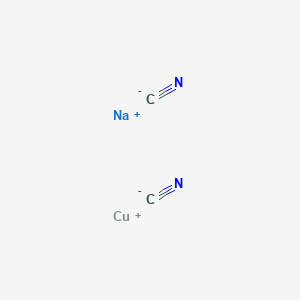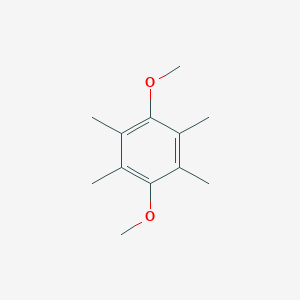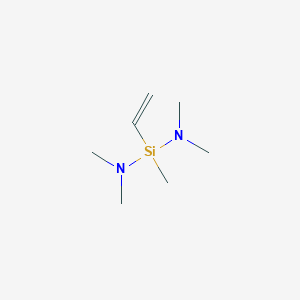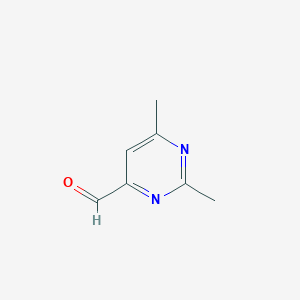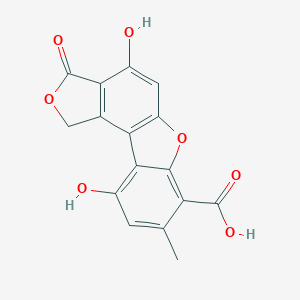
Porphyrillic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Porphyrillic acid is a chemical compound that belongs to the porphyrin family. It is a tetrapyrrole molecule that is structurally similar to porphyrin and is used in various scientific research applications. Porphyrillic acid is a highly reactive molecule and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Basic Characteristics and Identification
Porphyrillic acid, a substance isolated from crustaceous lichens, is characterized by its high melting point and intense color reactions with certain chemicals. It's identified by its distinct reaction to ferric chloride and a green color with a bleaching powder solution. Upon thermal decomposition, it yields porphyrilin (Erdtman & Wachtmeister, 1953).
2. Biomedical Applications
Porphyrins, including porphyrillic acid derivatives, have significant roles in biomedical sciences, such as in magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, and bio-imaging. Their unique photochemical and photophysical properties make them suitable for these applications (Imran et al., 2018).
3. Photodynamic Therapy
Porphyrillic acid derivatives are used in photodynamic therapy (PDT) for treating skin tumors and psoriatic lesions. The effectiveness of PDT using porphyrins as photosensitizers has been extensively studied, showing promising results (Fritsch et al., 1999).
4. Interaction with Quantum Dots
Porphyrillic acid interacts with quantum dots, influencing their luminescence. This interaction is significant for applications in photodynamic therapy, pollutant dissociation, medical imaging, and electronics. The luminescence quenching of quantum dots by porphyrins is a potential method for photosensitizer detection (Zhang et al., 2011).
5. Radiopharmaceutical Labeling
Water-soluble porphyrins, including porphyrillic acid derivatives, have been optimized for radiolabeling in pharmaceutical applications. This includes labeling with radioactive nuclides like 64Cu for medical imaging and therapeutic purposes (Pęgier et al., 2023).
6. Solar Energy Applications
Porphyrillic acid derivatives are used in the development of dye-sensitized solar cells. Their ability to efficiently harvest light and facilitate energy transfer makes them suitable for these applications (Campbell et al., 2004).
Propiedades
Número CAS |
129-65-7 |
|---|---|
Nombre del producto |
Porphyrillic acid |
Fórmula molecular |
C16H10O7 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
4,10-dihydroxy-8-methyl-3-oxo-1H-[2]benzofuro[5,4-b][1]benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7(17)13-12-6-4-22-16(21)11(6)8(18)3-9(12)23-14(13)10(5)15(19)20/h2-3,17-18H,4H2,1H3,(H,19,20) |
Clave InChI |
QZYZPZAPRHESDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
SMILES canónico |
CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
Otros números CAS |
129-65-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



